molecular formula C7H10O2 B171205 2-cyclopentylideneacetic Acid CAS No. 1903-27-1

2-cyclopentylideneacetic Acid

Cat. No. B171205
CAS RN: 1903-27-1
M. Wt: 126.15 g/mol
InChI Key: CGXLEHPBUZPLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylideneacetic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15300 . It is also known by its CAS number 1903-27-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact mass is 126.06800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 266.5±9.0 °C at 760 mmHg, and a flash point of 173.2±9.6 °C . It has a polar surface area of 37 Å2 and a molar volume of 100.6±3.0 cm3 .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition and Cancer Research

2-Cyclopentylideneacetic acid has applications in cancer research due to its association with cyclooxygenase-2 (COX-2) pathways. COX-2 plays a pivotal role in cancer, and its inhibition is being explored for cancer prevention and treatment, especially in colorectal cancer (Yang Cao & S. Prescott, 2002). The understanding of COX-2 in disease processes such as cancer provides a basis for studying compounds like this compound in this context (R. DuBois et al., 1998).

Development of COX-2 Inhibitors

Research on COX-2 inhibitors, which may include compounds like this compound, is significant because of their potential to offer greater gastrointestinal safety compared to nonselective NSAIDs. This makes them suitable for long-term use in treating inflammatory conditions (A. Rostom et al., 2007).

Biochemical Research and Enzyme Inhibition

In biochemical research, this compound is studied for its role in enzyme inhibition. For instance, its structure has been utilized in the development of prolyl oligopeptidase (POP) inhibitors, where it acts as a proline mimetic structure, enhancing the lipophilicity of the inhibitors (Elina M. Jarho et al., 2004).

Organic Synthesis and Chemical Reactions

The compound is also relevant in organic synthesis, where its derivatives are used in novel reactions and syntheses, such as in the cyclization reaction of cyclopropylideneacetic acids for synthesizing various furanones and pyranones (Xian Huang & Hongwei Zhou, 2002). Additionally, its derivatives have been utilized as multifunctional building blocks in organic synthesis (Michael Limbach et al., 2004).

Role in Inflammatory Diseases

The relationship of COX-2, which could be targeted by this compound derivatives, with various inflammatory diseases and degenerative brain diseases, has been extensively researched. COX-2's role in neuroinflammation and its potential in drug development for treating neurological conditions is of particular interest (L. Minghetti, 2004).

Apoptosis and Cellular Dynamics

Studies have also explored the role of COX-2 in cellular dynamics, including its impact on cellular adhesion and apoptosis. Compounds affecting COX-2, like this compound, may therefore have implications in understanding cell behavior in various pathological conditions (M. Tsujii & R. DuBois, 1995).

Safety and Hazards

2-Cyclopentylideneacetic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-cyclopentylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLEHPBUZPLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304974
Record name 2-cyclopentylideneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1903-27-1
Record name 2-cyclopentylideneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopentylideneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentylideneacetic Acid
Reactant of Route 2
Reactant of Route 2
2-cyclopentylideneacetic Acid
Reactant of Route 3
2-cyclopentylideneacetic Acid
Reactant of Route 4
Reactant of Route 4
2-cyclopentylideneacetic Acid
Reactant of Route 5
2-cyclopentylideneacetic Acid
Reactant of Route 6
Reactant of Route 6
2-cyclopentylideneacetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.